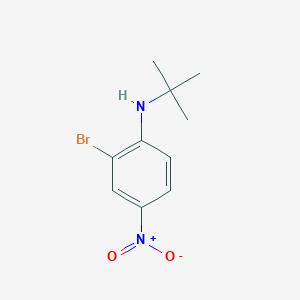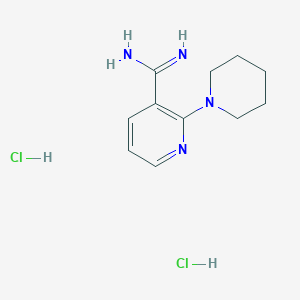
2-(哌啶-1-基)吡啶-3-甲酰胺二盐酸盐
描述
2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride is a chemical compound with the molecular formula C11H17ClN4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring attached to a pyridine ring, with a carboximidamide group at the 3-position of the pyridine ring.
科学研究应用
2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor. It can modulate biological pathways by interacting with specific proteins.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders. It may act on specific molecular targets to exert its effects.
Industry: Utilized in the development of new materials and chemical processes. Its unique structure allows for the creation of novel compounds with desirable properties.
作用机制
- The primary target of 2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride is a protein kinase called B-raf . Protein kinases play crucial roles in cell signaling pathways, regulating processes like cell growth, differentiation, and survival.
Target of Action
Result of Action
生化分析
Biochemical Properties
2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to bind to certain enzymes, potentially inhibiting or activating their activity. For example, it may interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the enzyme’s active site .
Cellular Effects
The effects of 2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it may activate or inhibit specific signaling pathways, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, it can impact metabolic pathways by altering the activity of enzymes involved in cellular respiration and energy production .
Molecular Mechanism
At the molecular level, 2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride exerts its effects through several mechanisms. It can bind to biomolecules such as proteins and nucleic acids, influencing their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific target. For example, the compound may inhibit a kinase by occupying its active site, preventing substrate binding and subsequent phosphorylation events. Alternatively, it may activate a transcription factor, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways .
Dosage Effects in Animal Models
In animal models, the effects of 2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride vary with different dosages. Low doses may produce minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, such as cellular toxicity or organ damage. These effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may inhibit an enzyme involved in glycolysis, leading to changes in glucose metabolism. Additionally, it can affect the levels of metabolites such as ATP, NADH, and other intermediates of metabolic pathways, thereby influencing cellular energy balance and overall metabolism .
Transport and Distribution
The transport and distribution of 2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity. The localization of the compound within specific tissues can also influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production. The precise localization of the compound within cells is essential for understanding its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.
Attachment to Pyridine: The piperidine ring is then attached to the pyridine ring through nucleophilic substitution reactions. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Introduction of the Carboximidamide Group: The carboximidamide group is introduced through the reaction of the pyridine derivative with cyanamide or its derivatives under acidic conditions.
Industrial Production Methods
In industrial settings, the production of 2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium hydride, potassium carbonate; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-(Piperidin-1-yl)pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of carboximidamide.
2-(Piperidin-1-yl)pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of carboximidamide.
2-(Piperidin-1-yl)pyridine-3-carbonitrile: Features a nitrile group in place of carboximidamide.
Uniqueness
2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable salts, such as the dihydrochloride form, enhances its solubility and stability, making it suitable for various applications in research and industry.
This comprehensive overview highlights the significance of 2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride in scientific research and its potential for future applications
属性
IUPAC Name |
2-piperidin-1-ylpyridine-3-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4.2ClH/c12-10(13)9-5-4-6-14-11(9)15-7-2-1-3-8-15;;/h4-6H,1-3,7-8H2,(H3,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHTYEMADIYEMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


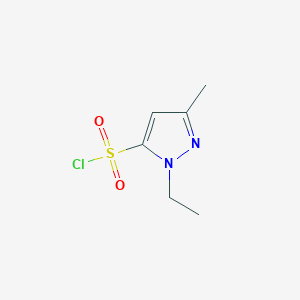
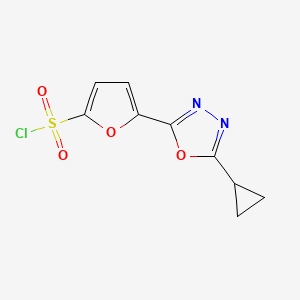
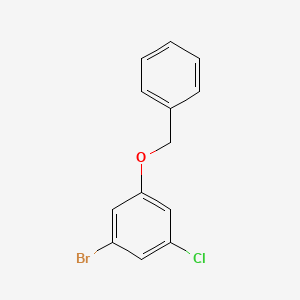
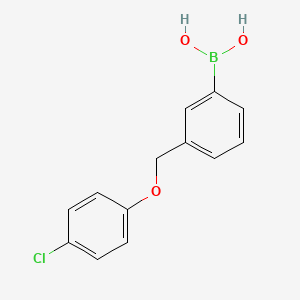
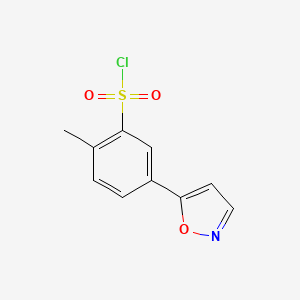
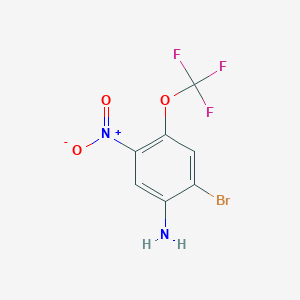
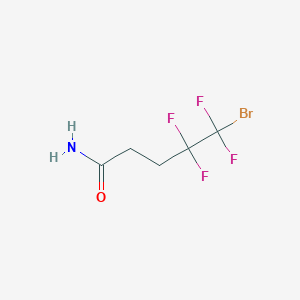

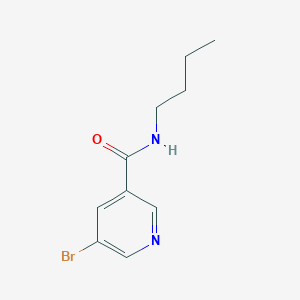
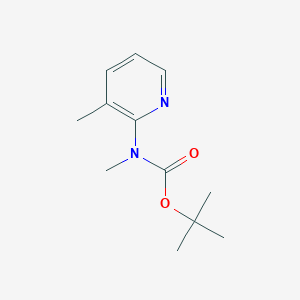
![[(1-Benzyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1522703.png)
![[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B1522704.png)
![2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]carbamate](/img/structure/B1522706.png)
